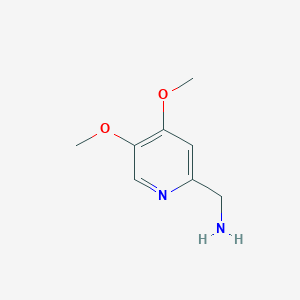

(4,5-Dimethoxypyridin-2-yl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(4,5-dimethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(4-9)10-5-8(7)12-2/h3,5H,4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLLXYGYRUSBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4,5 Dimethoxypyridin 2 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections in Pyridine (B92270) Methanamine Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. lakotalakes.com For (4,5-Dimethoxypyridin-2-yl)methanamine, the primary strategic disconnections involve the aminomethyl group and the pyridine ring itself.

Two key disconnections for the side chain are:

C-N Bond Disconnection: Cleaving the bond between the methylene (B1212753) carbon and the nitrogen atom leads to a synthon of a 2-(halomethyl) or 2-(hydroxymethyl) pyridine derivative. This suggests a synthesis route involving nucleophilic substitution by an amine source.

C-C Bond Disconnection: Breaking the bond between the pyridine ring and the methylene group points towards precursors like 2-cyano-4,5-dimethoxypyridine or a 4,5-dimethoxypyridine-2-carboxamide. These functional groups can be reduced to form the desired aminomethyl group.

Further deconstruction of the 4,5-dimethoxypyridine ring itself can be envisioned through established pyridine synthesis methodologies like the Hantzsch or Knorr syntheses, which involve the condensation of dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source. lakotalakes.comadvancechemjournal.com These classical methods allow for the construction of the core heterocyclic structure from acyclic precursors. advancechemjournal.com

Precursor Identification and Starting Material Considerations for Dimethoxypyridines

The identification of suitable precursors is critical for an efficient synthesis. For dimethoxypyridine structures, a common and cost-effective starting material is maltol (B134687) (3-hydroxy-2-methyl-4-pyrone). google.compatsnap.com Patent literature describes multi-step sequences to convert such pyrones into highly substituted pyridines. The synthesis of the closely related intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride often begins with maltol, highlighting a viable pathway for obtaining the necessary pyridine core. google.compatsnap.com

The general strategy involves:

Methylation: Conversion of the hydroxyl group on the pyrone ring to a methoxy (B1213986) group. google.com

Ammoniation: Reaction with an ammonia source to replace the ring oxygen with nitrogen, forming a pyridinone. patsnap.compatsnap.com

Further Functionalization: A sequence of reactions including chlorination, methoxylation, oxidation, and rearrangement to install the required substituents at the correct positions. google.comgoogle.com

This approach demonstrates how a simple, readily available starting material can be systematically elaborated into a complex, functionalized pyridine precursor.

Table 1: Potential Precursors for Dimethoxypyridine Synthesis

| Precursor | Starting Material | Rationale |

|---|---|---|

| 4,5-Dimethoxy-2-methylpyridine | 3-Hydroxy-2-methyl-4-pyrone (Maltol) | Can be functionalized at the 2-methyl position. |

| 4,5-Dimethoxypyridine-2-carbonitrile (B1379507) | 2-Halo-4,5-dimethoxypyridine | Cyanation followed by reduction of the nitrile. |

Established Synthetic Routes to this compound and Analogues

Building upon the identified precursors, several established routes can be employed to synthesize the target compound and its analogues.

A robust and common strategy involves the synthesis and subsequent reduction of a nitrile or amide intermediate. This pathway typically begins with a precursor such as 4,5-dimethoxy-2-methylpyridine.

Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid.

Amidation: The resulting carboxylic acid is converted to a primary amide (4,5-dimethoxypyridine-2-carboxamide) using standard coupling agents or by forming an acyl chloride followed by reaction with ammonia.

Reduction: The amide is then reduced to the corresponding amine, this compound, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Alternatively, if 4,5-dimethoxypyridine-2-carbonitrile is used as the intermediate, a direct reduction of the nitrile group using catalytic hydrogenation or a hydride reagent will yield the target methanamine.

Achieving the correct substitution pattern (4,5-dimethoxy, 2-methanamine) requires highly regioselective reactions. The synthesis of substituted pyridines often involves a step-by-step introduction of functional groups onto a pre-formed ring. nih.gov For instance, the synthesis of the related 2-hydroxymethyl-3,4-dimethoxypyridine involves the N-oxidation of 3,4-dimethoxy-2-methylpyridine, followed by a rearrangement using acetic anhydride. google.com This Boekelheide-type rearrangement regioselectively functionalizes the methyl group at the 2-position, which can then be converted to the target side chain.

Direct C-H functionalization methods are also emerging as powerful tools for selectively modifying pyridine rings, although their application to this specific substitution pattern is less documented. nih.gov The electronic nature of the dimethoxy-substituted ring would heavily influence the position of electrophilic or nucleophilic attack, guiding the regioselectivity of these reactions. nih.gov

While many syntheses of pyridine derivatives are linear (step-by-step modification of a single starting material), convergent pathways offer an alternative. In a convergent synthesis, different fragments of the target molecule are prepared independently and then combined in the final stages.

For this compound, a hypothetical convergent route could involve the [2+2+2] cycloaddition of a diyne with a nitrile. researchgate.net This modern approach allows for the rapid construction of a polysubstituted pyridine ring. However, the predominant routes found in related patent literature follow a more traditional linear sequence of functional group interconversions on a core structure derived from a pyrone or pyridinone. google.comgoogle.com

Table 2: Exemplary Linear Synthetic Sequence for a Substituted Pyridine Methanamine Analogue

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Ammoniation | 3-Hydroxy-2-methyl-4-pyrone, Ammonia | Ring formation (Pyridinone synthesis) patsnap.com |

| 2 | Chlorination/Methoxylation | POCl3, Sodium Methoxide | Introduction of methoxy groups |

| 3 | N-Oxidation | m-CPBA or H2O2 | Activation of the 2-methyl position |

| 4 | Rearrangement | Acetic Anhydride (Ac2O) | Forms a 2-(acetoxymethyl)pyridine intermediate google.com |

| 5 | Hydrolysis | NaOH or HCl | Converts acetate (B1210297) to 2-(hydroxymethyl)pyridine google.com |

| 6 | Chlorination | SOCl2 or PCl5 | Converts alcohol to 2-(chloromethyl)pyridine |

| 7 | Amination | Ammonia or Phthalimide (Gabriel) | Forms the aminomethyl group |

Methodological Advancements and Process Optimization in Dimethoxypyridin-2-ylmethanamine Synthesis

Optimizing the synthesis of pharmaceutical intermediates is crucial for improving yield, purity, cost-effectiveness, and sustainability. semanticscholar.org Methodological advancements focus on refining reaction conditions and employing new technologies.

For the synthesis of dimethoxypyridine derivatives, optimization can be applied at several stages. For example, in the rearrangement of the N-oxide precursor, controlling the rate of addition and the reaction temperature is critical to maximize the yield of the desired 2-hydroxymethyl product and minimize by-products. google.com

Modern approaches to process optimization include:

Automated Flow Chemistry: Continuous flow reactors offer precise control over temperature, pressure, and reaction time, often leading to higher yields and improved safety compared to batch processes. nih.gov A multi-step synthesis, such as the one outlined above, could be "telescoped" in a flow system to reduce manual handling and purification of intermediates.

High-Throughput Experimentation (HTE): Automated systems can run numerous experiments in parallel to rapidly screen different catalysts, solvents, and reaction conditions. scite.ai

Machine Learning: Algorithms can analyze data from HTE to predict optimal reaction conditions, accelerating the optimization process with fewer experiments. semanticscholar.org

These advanced methodologies represent the future of synthesizing complex molecules like this compound, aiming for more efficient and greener chemical processes. nih.gov

Role As a Synthetic Building Block and Intermediate

Utilization in C-N Bond Forming Reactions

The primary amine of (4,5-Dimethoxypyridin-2-yl)methanamine is readily employed in the formation of carbon-nitrogen (C-N) bonds, a cornerstone of many synthetic strategies in medicinal and materials chemistry.

A primary application of this amine is in the synthesis of carboxamide derivatives. This is typically achieved through coupling reactions with carboxylic acids, facilitated by reagents that activate the carboxylic acid partner. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

The general mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound. The addition of HOAt is known to suppress side reactions and minimize racemization, leading to the efficient formation of the desired carboxamide.

Table 1: Common Coupling Reagents and Additives for Carboxamide Synthesis

| Reagent/Additive | Full Name | Role |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxylic acid activator |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive to suppress side reactions and reduce racemization |

| HOBt | 1-Hydroxybenzotriazole | A common alternative additive to HOAt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient uronium-based coupling reagent |

| DIC | N,N'-Diisopropylcarbodiimide | Another commonly used carbodiimide (B86325) activator |

Beyond standard peptide coupling conditions, this compound can participate in a variety of other amidation and acylation reactions. These include reactions with acyl chlorides, acid anhydrides, and esters under appropriate conditions. The choice of reaction conditions, such as solvent and base, can be tailored to the specific substrate and desired product, allowing for a broad scope of carboxamide and other acylated derivatives to be synthesized from this versatile building block.

Integration into Complex Heterocyclic Systems

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of more complex heterocyclic systems. The primary amine can be a key component in cyclization reactions to form new rings fused to or substituted on other heterocyclic cores. For instance, it can react with diketones, diesters, or other difunctional molecules to construct novel polycyclic frameworks that are of interest in drug discovery and materials science. The pyridine (B92270) nitrogen and the exocyclic amine provide multiple reaction sites for building intricate molecular architectures.

Utility in Scaffold Construction for Diverse Chemical Libraries

In the field of medicinal chemistry, the generation of chemical libraries containing a wide variety of related structures is crucial for the discovery of new therapeutic agents. This compound serves as an excellent scaffold for the construction of such libraries. By reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles, a large number of analogues can be rapidly synthesized. The dimethoxy-substituted pyridine core provides a consistent structural motif, while the variable portion introduced via the C-N bond formation allows for the systematic exploration of structure-activity relationships (SAR).

Table 2: Potential Modifications of the this compound Scaffold

| Reaction Type | Reactant Class | Resulting Functional Group |

|---|---|---|

| Amidation | Carboxylic Acids | Carboxamide |

| Sulfonamidation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |

Radiosynthesis Applications as Precursors for Labeled Compounds

The development of radiolabeled compounds is essential for various diagnostic and research applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This compound can serve as a precursor in radiosynthesis. For example, a functional group amenable to radiolabeling (e.g., a halogen or a precursor for radioiodination or radiofluorination) could be incorporated into a molecule derived from this amine. The resulting radiolabeled compound could then be used to study biological processes or for medical imaging, depending on the nature of the radionuclide and the biological target of the final molecule.

Derivatives of 4,5 Dimethoxypyridin 2 Yl Methanamine: Synthesis and Characterization

Design Principles for Novel Derivatives

The rational design of new chemical entities from the (4,5-Dimethoxypyridin-2-yl)methanamine core involves strategic structural modifications. These strategies are primarily focused on two key areas: the primary amine moiety and the pyridine (B92270) ring itself.

The primary aminomethyl group is a prime target for derivatization due to its nucleophilicity and hydrogen-bonding capabilities. Modifications at this site can significantly alter the molecule's polarity, size, and interaction with biological targets. Common strategies include:

Acylation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields amides. This transformation replaces a basic amine with a neutral amide group, reducing the molecule's charge potential at physiological pH and introducing a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H). researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides. researchgate.net Sulfonamides are generally stable and can act as effective hydrogen bond donors.

Alkylation: Introduction of one or two alkyl groups can produce secondary or tertiary amines. This increases the steric bulk and lipophilicity around the nitrogen atom while modulating its basicity.

Reductive Amination: Reacting the primary amine with aldehydes or ketones in the presence of a reducing agent is a powerful method for creating substituted secondary amines with a wide variety of functional groups.

These modifications allow for a systematic exploration of the chemical space around the amine, enabling the fine-tuning of molecular properties.

| Reaction Type | Reagent Class | Resulting Functional Group | Key Property Change |

|---|---|---|---|

| Acylation | Carboxylic Acid / Acid Chloride | Amide | Increases H-bond capacity, removes basicity |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Adds H-bond donor, stable linker |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Increases lipophilicity and steric bulk |

| Reductive Amination | Aldehyde / Ketone | Substituted Secondary Amine | Introduces diverse substituents |

Substitution: Halogenation of the pyridine ring can install handles (e.g., Br, Cl) for subsequent cross-coupling reactions, allowing the introduction of various aryl, heteroaryl, or alkyl groups.

Fused Systems: Annulation, the process of building a new ring onto the existing pyridine core, leads to polycyclic heteroaromatic systems. For example, functional groups can be installed on the pyridine ring that are amenable to cyclization, forming fused systems like thiazolo[4,5-b]pyridines. dmed.org.uadmed.org.ua Such bicyclic structures rigidly constrain the molecular conformation and can lead to novel interactions with biological macromolecules. A three-step procedure utilizing amino acids and alkenols can also be employed to create fused pyridines. nih.gov

Synthetic Methodologies for Derivative Preparation

The synthesis of derivatives from the this compound scaffold employs a range of modern and classical organic chemistry reactions. These methodologies include powerful carbon-carbon and carbon-heteroatom bond-forming reactions, as well as transformations of existing functional groups.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules by joining different molecular fragments. For pyridine-containing compounds, these reactions are crucial for creating bi-heteroaryl structures. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boron reagents. semanticscholar.org However, pyridine substrates can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity. semanticscholar.orgresearchgate.net To overcome this, specialized ligands (e.g., X-Phos) or alternative coupling partners like pyridine sulfinates can be employed. semanticscholar.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts, allowing for coupling with less reactive partners like aryl chlorides under mild conditions. organic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst.

These methods typically require prior halogenation of the pyridine ring to install a suitable coupling handle.

| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst/Ligand Example | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyridine | Arylboronic Acid | Pd(OAc)₂, SPhos | Aryl-Aryl |

| Negishi | Halopyridine | Organozinc Reagent | Pd₂(dba)₃, X-Phos | Aryl-Aryl/Alkyl |

| Heck | Halopyridine | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Vinyl |

| C-H Activation/Coupling | Pyridine N-oxide | Alkyl Bromide | Pd(OAc)₂ | Aryl-Alkyl |

Functional group interconversion (FGI) involves the conversion of one functional group into another. ub.edu These transformations are essential for altering the properties of the lead molecule or for preparing it for subsequent reactions.

Ether Cleavage: The two methoxy (B1213986) groups on the pyridine ring can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding dihydroxy pyridine derivative. These phenolic hydroxyl groups can then be re-alkylated or used as handles for further modifications.

Amine Transformations: The primary amine can be converted into other nitrogen-containing functional groups. For instance, it can be transformed into an azide (B81097) (N₃) via diazotization followed by substitution, or into a nitrile (CN) through more extensive synthetic sequences. vanderbilt.edu

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules at a late step in the synthetic sequence, avoiding the need for de novo synthesis. nih.govresearchgate.net This is particularly useful for rapidly generating a library of analogues from a common advanced intermediate.

One prominent LSF method is the direct C-H functionalization of heteroarenes. For a scaffold like this compound, this could involve targeting the C-H bond at the 3- or 6-position of the pyridine ring.

Difluoromethylation: The introduction of a difluoromethyl (CF₂H) group is of significant interest as it can serve as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. nih.gov Modern methods for the C-H difluoromethylation of heteroarenes often employ photoredox catalysis. mdpi.comacs.orgresearchgate.net These reactions use a photocatalyst that, upon irradiation with visible light, generates a difluoromethyl radical from a suitable precursor (e.g., difluoromethyl heteroaryl-sulfones). mdpi.com This radical then adds to the electron-deficient pyridine ring to afford the desired product. Other methods involve the use of hypervalent iodine(III) reagents that generate difluoromethyl radicals upon photolysis. acs.org These approaches offer a direct way to install the CF₂H group without pre-functionalization of the pyridine ring.

Structural Elucidation of Derivatives using Advanced Spectroscopic Techniques

The precise characterization of this compound derivatives relies on a suite of advanced spectroscopic methods. These techniques are indispensable for confirming the successful synthesis of the target molecules and for providing detailed insights into their electronic and geometric properties. The following sections will delve into the application of NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography in the structural analysis of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, it is possible to determine the stereochemistry and preferred conformation of chiral derivatives of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental to this process. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each nucleus. For instance, protons attached to the dimethoxy-substituted pyridine ring would exhibit characteristic shifts influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom. The protons of the methanamine moiety would also show distinct signals.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for more complex structural assignments. COSY reveals proton-proton coupling networks, helping to piece together the spin systems within the molecule. HSQC correlates directly bonded carbon and proton atoms, aiding in the assignment of the carbon skeleton.

For stereochemical and conformational analysis, NOESY is particularly informative. It detects protons that are close in space, providing insights into the molecule's three-dimensional structure. For derivatives with stereocenters, the relative stereochemistry can often be deduced from the observed Nuclear Overhauser Effects (NOEs). Furthermore, the magnitude of coupling constants can provide information about dihedral angles, which is essential for conformational analysis in solution.

Below is a table of hypothetical ¹H NMR data for a representative derivative, illustrating the types of signals one might expect.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 8.10 | s | - |

| Pyridine-H | 6.85 | s | - |

| -OCH₃ | 3.95 | s | - |

| -OCH₃ | 3.90 | s | - |

| -CH₂- | 3.80 | s | - |

| -NH- | 2.50 | br s | - |

This table is illustrative and does not represent experimentally verified data for a specific derivative.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical MS experiment, the derivative of this compound is ionized, and the resulting molecular ion's m/z value confirms the elemental composition and molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The bonds in the molecule break in predictable ways, and the resulting fragment ions are detected. For derivatives of this compound, common fragmentation pathways would likely involve cleavage of the bond between the pyridine ring and the methanamine side chain, as well as the loss of the methoxy groups. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. For instance, the fragmentation of related N-benzyl amine derivatives often shows cleavage at the benzylic position. nih.gov

The following table presents a hypothetical fragmentation pattern for a derivative.

| Fragment Ion | m/z (Hypothetical) | Proposed Structure/Loss |

| [M]+ | 250 | Molecular Ion |

| [M-CH₃]+ | 235 | Loss of a methyl radical |

| [M-OCH₃]+ | 219 | Loss of a methoxy radical |

| [C₇H₈NO₂]+ | 152 | 4,5-Dimethoxypyridin-2-yl fragment |

| [C₇H₇]+ | 91 | Benzyl fragment (if present) |

This table is for illustrative purposes and the m/z values are hypothetical.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of a derivative of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of an N-H bond in the amine would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methanamine and methoxy groups would appear around 2850-3100 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would likely produce strong absorptions in the 1000-1300 cm⁻¹ range. The presence and position of these bands can confirm the successful incorporation of the various functional groups into the final derivative.

A table of characteristic IR absorption frequencies for a hypothetical derivative is provided below.

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-N Stretch | 1020 - 1250 |

This table presents typical ranges for the indicated functional groups.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.

For this technique, a single crystal of the derivative is irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of the atoms in the crystal lattice. By analyzing this pattern, a detailed three-dimensional model of the molecule can be constructed.

In the context of derivatives of this compound, particularly those that are chiral, X-ray crystallography can be used to unambiguously determine the absolute configuration of the stereocenters. This is crucial for understanding the biological activity of enantiomerically pure compounds. The technique also reveals the preferred conformation of the molecule in the solid state, providing valuable insights into intermolecular interactions such as hydrogen bonding and π-stacking.

The crystal structure of a related Schiff base compound, (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, was determined to be in the monoclinic crystal system with the space group P2₁/c. nih.gov This level of detail is what can be expected from an X-ray crystallographic analysis of a derivative of this compound.

A representative table of crystallographic data is shown below, based on a similar published structure. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7082 (12) |

| b (Å) | 4.7446 (4) |

| c (Å) | 21.124 (2) |

| β (°) | 105.525 (2) |

| Volume (ų) | 1227.21 (19) |

| Z | 4 |

This data is from a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov

Medicinal Chemistry and Pharmacological Relevance of 4,5 Dimethoxypyridin 2 Yl Methanamine Derivatives

Scaffold Exploration in Drug Discovery and Development

Pyridine (B92270) Ring as a Bioisostere for Aromatic Systems

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a foundational scaffold in medicinal chemistry, largely due to its role as a bioisostere for benzene (B151609) and other aromatic systems. rsc.orgresearchgate.net Bioisosteric replacement is a key strategy in drug design aimed at modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity. domainex.co.uk The substitution of a carbon atom in a benzene ring with a nitrogen atom to form pyridine introduces significant changes. The nitrogen atom can act as a hydrogen bond acceptor, which can lead to new or enhanced interactions with biological targets. researchgate.net This substitution also alters the electronic distribution within the ring, potentially influencing its metabolic stability by making it less prone to oxidative metabolism by cytochrome P450 enzymes.

In drug discovery, replacing a phenyl group with a pyridyl ring is a common tactic to improve pharmacokinetic profiles. For instance, the introduction of a nitrogen atom can increase aqueous solubility, a desirable property for drug candidates. chemrxiv.org This strategy has been successfully applied across various therapeutic areas. For example, in the development of antihistamines, the replacement of a phenyl ring in cyproheptadine (B85728) with a pyridine ring led to the creation of azatadine, which exhibited improved properties. Similarly, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines, a motif present in numerous FDA-approved drugs. researchgate.net This type of replacement can be particularly useful when a bridging water molecule is involved in the binding of a bioactive pyridine to its target; the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and displace the "unhappy water," potentially improving binding affinity. researchgate.net The versatility of the pyridine scaffold allows it to mimic not only aromatic rings but also amides, pyranones, and other heterocyclic systems, making it a privileged structure in the design of novel therapeutics. frontiersin.org

Scaffold Hopping Strategies to Identify Novel Chemotypes

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (chemotypes) that maintain similar biological activity to a known active compound. researchgate.netnih.gov This approach is crucial for navigating patent-protected chemical space, improving drug-like properties, and overcoming issues such as toxicity or poor pharmacokinetics associated with an existing scaffold. nih.gov The (4,5-Dimethoxypyridin-2-yl)methanamine core and related pyridine derivatives serve as valuable starting points for such explorations.

The fundamental goal of scaffold hopping is to replace the central molecular framework while preserving the essential three-dimensional arrangement of pharmacophoric features required for target binding. nih.gov This can range from minor modifications, like heteroatom-for-carbon swaps within a ring system, to more drastic changes involving ring opening, closure, or the complete replacement of the core with a topologically similar but structurally distinct scaffold. nih.gov

Several successful examples of scaffold hopping involve the pyridine ring. For instance, in the development of kinase inhibitors, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a molecule with significantly improved metabolic stability in human liver microsomes and reduced lipophilicity. In another case, a scaffold hopping approach was applied to thiazolo[4,5-d]pyrimidine-based CXCR2 antagonists. By replacing the thiazolo moiety, researchers identified novel and potent chemotypes, including triazolo[4,5-d]pyrimidine, isoxazolo[5,4-d]pyrimidine, and pyrido[3,4-d]pyrimidine (B3350098) scaffolds, all of which demonstrated promising antagonism of the CXCR2 receptor. nih.gov These examples highlight how modifying or replacing the pyridine-containing core can lead to the discovery of new chemical entities with potentially superior therapeutic profiles. rsc.org

Therapeutic Target Engagement and Biological Activities of Derivatives

Orexin (B13118510) Receptor Antagonism (e.g., OX2R selective antagonists)

The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), is a critical regulator of the sleep-wake cycle. researchgate.netnih.gov Antagonism of these receptors has emerged as a novel therapeutic strategy for treating insomnia. nih.govwikipedia.org While dual orexin receptor antagonists (DORAs) have been developed, there is significant interest in selective OX2R antagonists (2-SORAs), as evidence suggests the OX2R plays a more pronounced role in stabilizing sleep and wake states. nih.govpatsnap.com Derivatives of this compound and related pyridine-containing scaffolds have been explored in the development of such antagonists.

The discovery process for orexin antagonists often involves optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemistry efforts have shown that modifications to the core scaffold and its substituents can significantly influence selectivity between OX1R and OX2R. For example, in one series of compounds, keeping a 4-indolyl moiety in place while modifying a quinoxaline (B1680401) core retained high potency for OX2R, but the activity against OX1R was more sensitive to these changes, leading to compounds with high selectivity for OX2R. cegee.org Another research effort, starting from a high-throughput screening hit, focused on optimizing a pyrazole (B372694) derivative, leading to the development of selective OX2R antagonists with sleep-promoting properties in rats. rsc.org These studies underscore the importance of the pyridine and other heterocyclic scaffolds in achieving potent and selective orexin receptor antagonism.

| Compound | Target | Activity (Ki or IC50) | Selectivity (OX1R/OX2R) |

|---|---|---|---|

| Suvorexant | Dual (OX1R/OX2R) | IC50 = 55 nM (OX1R), 49 nM (OX2R) | ~1.1 |

| Filorexant | Dual (OX1R/OX2R) | Ki = 4.3 nM (OX1R), 2.5 nM (OX2R) | ~1.7 |

| Seltorexant | Selective (OX2R) | Ki = 11 nM (OX2R) | >45-fold vs OX1R |

| Compound 16 (Actelion) | Selective (OX2R) | Ki = 0.8 nM (OX2R) | >1000-fold vs OX1R |

| PE-6 (Piperidine Ether) | Selective (OX2R) | Ki = 0.5 nM (OX2R) | >1600-fold vs OX1R |

Microtubule Destabilizing Agents and Anti-tubulin Activity

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Their critical role in mitosis makes them a prime target for anticancer drug development. rsc.org Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymer, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. nih.gov A number of pyridine-containing compounds, including derivatives of the this compound scaffold, have been investigated as microtubule destabilizing agents that inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govproquest.com

The design of these agents often involves incorporating a trimethoxyphenyl moiety, which is a key pharmacophore for binding to the colchicine site, along with a pyridine ring acting as a linker or a core structural element. rsc.org For example, a series of diarylpyridines were designed where the pyridine ring serves as a rigid linker to fix the orientation of two aromatic rings, mimicking the structure of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.govproquest.com Several of these synthetic compounds displayed potent antiproliferative activities against various cancer cell lines and were shown to effectively inhibit tubulin polymerization at nanomolar concentrations. nih.govrsc.org Mechanistic studies confirmed that these compounds disrupt the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. proquest.com

| Compound Series | Lead Compound | Antiproliferative Activity (IC50) | Tubulin Polymerization Inhibition (IC50) |

|---|---|---|---|

| Diarylpyridines | 10t | 0.19-0.33 µM (HeLa, SGC-7901, MCF-7) | Potent activity reported |

| Trimethoxyphenyl Pyridines | VI | 3.25-6.11 µM (HepG-2, HCT-116, MCF-7) | 8.92 nM |

| 4-Arylchromenes | 2F | Low nM range | Potent microtubule-disrupting agent |

| 2-Phenylpyridine Derivatives | 2-Phenylpyridine | Inhibited GTP-mediated assembly | Data not specified |

Enzyme Inhibition (e.g., uPA, GSK-3β)

Derivatives based on pyridine scaffolds are prominent in the field of enzyme inhibition, targeting a wide range of enzymes implicated in various diseases. acs.orgnih.govresearchgate.net The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an excellent framework for designing potent and selective inhibitors. rsc.org Two enzymes that have been successfully targeted by pyridine-based compounds are urokinase-type plasminogen activator (uPA) and glycogen (B147801) synthase kinase-3β (GSK-3β).

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer progression, particularly in tumor invasion and metastasis. acs.orgresearchgate.net Its inhibition is considered a promising non-cytotoxic approach to cancer therapy. acs.org Researchers have developed novel uPA inhibitors based on an imidazo[1,2-a]pyridine (B132010) scaffold. By exploring the structure-activity relationship (SAR) around this core, compounds with nanomolar affinity for uPA and high selectivity over other related serine proteases were identified. acs.orgnih.gov

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, diabetes, and cancer. nih.govresearchgate.net Consequently, GSK-3β is an attractive target for therapeutic intervention. Scaffold hopping approaches have led to the identification of imidazo[1,5-a]pyridine (B1214698) derivatives as novel GSK-3β inhibitors. nih.gov Furthermore, other pyridine-containing scaffolds, such as 6-aryl-pyrazolo[3,4-b]pyridines, have yielded highly potent GSK-3β inhibitors with IC50 values in the picomolar to low nanomolar range. researchgate.net A 1H-pyrrolo[2,3-b]pyridine derivative, B10, was also discovered as a potent GSK-3β inhibitor with an IC50 of 66 nM. nih.gov

| Compound Series | Target Enzyme | Lead Compound/Example | Inhibitory Activity (IC50) |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | uPA | 25a-f | Nanomolar affinity |

| Imidazo[1,5-a]pyridines | GSK-3β | Compound 16 | Nanomolar inhibition |

| 6-Aryl-pyrazolo[3,4-b]pyridines | GSK-3β | Compound 15 | 1 nM |

| 6-Heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3β | Compound 16 | 0.8 nM |

| 1H-pyrrolo[2,3-b]pyridine | GSK-3β | B10 | 66 nM |

Other Potential Biological Activities (e.g., local anesthetic, anti-inflammatory)

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Derivatives of pyridine have demonstrated a broad spectrum of pharmacological effects, including notable anti-inflammatory properties. nih.govresearchgate.net Research into various pyridine-containing molecules has identified their potential to act as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade. researchgate.net

Studies on dimethylpyridine derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of inflammation. mdpi.com For instance, certain N'-phenylmethylene derivatives of a dimethylpyridine carboxamide scaffold demonstrated statistically significant inhibition of COX-1 at low micromolar concentrations. mdpi.com Further investigations into other heterocyclic structures incorporating the pyridine moiety have been conducted to explore their binding modes and efficacy against COX-2, reinforcing the role of this scaffold in developing new anti-inflammatory drugs. mdpi.com While the pyridine nucleus is a versatile framework for pharmacologically active agents, specific data on the local anesthetic activity of this compound derivatives are not extensively detailed in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. researchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds. A comprehensive analysis of various pyridine derivatives has revealed key structural features that govern their pharmacological effects, particularly their antiproliferative activity. nih.gov These studies form a rational basis for the design of new, more potent, and selective agents. researchgate.netnih.gov

Impact of Pyridine Substitution Patterns on Potency and Selectivity

The substitution pattern on the pyridine ring is a critical determinant of a derivative's potency and selectivity. The presence and specific location of functional groups can dramatically alter the compound's interaction with biological targets. nih.govresearchgate.net

Enhancing Groups : Studies have consistently shown that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the biological activity of pyridine derivatives. nih.govnih.gov For example, the antiproliferative effects of certain pyridine compounds are significantly boosted by these substituents. nih.gov In a series of dimethoxyaryl-sesquiterpene derivatives, compounds with a 3,4-dimethoxy pattern on the aromatic ring exhibited higher cytotoxic effects on MCF-7 cancer cells compared to those with 2,4-, 2,5-, or 3,5-dimethoxy patterns, suggesting that the relative position of methoxy groups is key to potency. nih.gov

Detrimental Groups : Conversely, the introduction of halogen atoms or other bulky groups into the pyridine structure often leads to a decrease in antiproliferative activity. nih.gov However, this is not a universal rule, as specific substitutions can be beneficial. For instance, in one study on Lysine Specific Demethylase 1 (LSD1) inhibitors, replacing an unsubstituted 6-phenyl group on the pyridine ring with a 4-fluorophenyl group increased the inhibitory activity approximately tenfold. nih.gov

Positional Isomerism : The position of the nitrogen atom within the core scaffold and the location of substituents are also vital. In the development of PPARγ modulators, shifting from a 2-pyridine scaffold to a 3- or 4-pyridine core resulted in a significant loss of potency. nih.gov

| Compound Series | Substitution Pattern | Impact on Activity | Reference(s) |

| General Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Halogen atoms, bulky groups | Decreased antiproliferative activity | nih.gov |

| LSD1 Inhibitors | 6-(4-fluorophenyl)pyridine vs. 6-phenylpyridine | ~10-fold increase in potency | nih.gov |

| PPARγ Modulators | 3- or 4-pyridine vs. 2-pyridine scaffold | Significant loss of potency | nih.gov |

| Dimethoxyaryl Derivatives | 3,4-dimethoxy vs. other patterns | Higher cytotoxicity in MCF-7 cells | nih.gov |

Role of the Amine Moiety in Receptor Binding and Ligand-Target Interactions

The amine moiety, as part of the broader aminomethylpyridine structure, plays a pivotal role in mediating interactions with biological targets. Its ability to act as a hydrogen bond donor is fundamental to its function in receptor binding.

In the design of inhibitors for β-amyloid aggregation, a 2,6-diaminopyridine (B39239) moiety was identified as a key structural component. This scaffold was specifically designed to interact with the β-sheet conformation of the amyloid peptide through a donor-acceptor-donor hydrogen bonding pattern, highlighting the importance of the amine groups in specific molecular recognition. nih.gov

Molecular docking studies provide further insight into these interactions at an atomic level. For example, in studies of ligands targeting the CXCR4 receptor, the nitrogen atoms of the ligand were shown to form crucial hydrogen bonds with specific amino acid residues such as Asp97, His281, and Arg188. acs.org Beyond hydrogen bonding, the aromatic pyridine ring itself can participate in π-π stacking interactions with aromatic residues like Tryptophan (Trp94) in the receptor's binding pocket, which further stabilizes the ligand-receptor complex. acs.org The basicity of the pyridine nitrogen also allows it to be protonated, creating a cationic pyridinium (B92312) group that can engage in strong electrostatic interactions with anionic sites on a receptor. researchgate.net

Conformation-Activity Relationships in Confirmed Active Compounds

The specific three-dimensional conformation a molecule adopts when binding to its target is critical for its biological activity. While direct conformation-activity relationship studies for this compound derivatives are limited, extensive use of computational molecular docking across various pyridine-based compounds provides significant insights into this aspect.

Docking studies predict the most stable binding pose of a ligand within a receptor's active site. This preferred conformation is essential for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, that drive biological efficacy. mdpi.comnih.govrsc.org For instance, docking of novel trimethoxyphenyl pyridine derivatives into the colchicine binding site of tubulin revealed that an essential hydrogen bond with the CYS241 residue, alongside hydrophobic interactions, was predictive of their antitumor activity. rsc.org

The geometry of the molecule, including the planarity between the pyridine ring and its substituents, can also influence activity. In a series of pyridine carboxamides, it was noted that in some derivatives, the carbonyl atoms of the amide group were deviated from the plane of the pyridine ring, which can affect receptor fit. mdpi.com In another compound from the same study, the preferred conformation was stabilized by an intramolecular hydrogen bond, demonstrating that subtle conformational constraints can have significant impacts on the molecule's active state. mdpi.com Docking simulations of CXCR4 inhibitors showed a distinct orientation where the pyridine moiety is situated inward within a hydrophobic pocket, while other parts of the molecule interact with the protein surface, illustrating a specific, active conformation. acs.org

Mechanistic Investigations of Derivative Action

Understanding the molecular and cellular mechanisms by which pyridine derivatives exert their effects is essential for their development as therapeutic agents. Research has shown that these compounds can influence a variety of cellular processes, leading to outcomes such as the inhibition of cell proliferation and the induction of cell death. nih.govnih.govmdpi.com

Cellular Mechanism Studies (e.g., cell cycle arrest, apoptosis, disruption of microtubule networks)

Derivatives of pyridine have been shown to induce anticancer effects through several well-defined cellular mechanisms, including halting the cell division cycle, triggering programmed cell death (apoptosis), and interfering with the cytoskeletal machinery.

Cell Cycle Arrest : A common mechanism of action for antiproliferative pyridine compounds is the induction of cell cycle arrest. This prevents cancer cells from progressing through the division cycle and replicating. For example, certain trimethoxyphenyl pyridine derivatives have been shown to cause a marked increase in the percentage of cells in the G2/M phase of the cell cycle. nih.govrsc.org Other studies have identified pyrazolo[3,4-b]pyridine derivatives that induce arrest by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com Additionally, some 2,3-arylpyridylindole derivatives exhibit a biphasic effect, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov

Apoptosis Induction : Many cytotoxic pyridine derivatives ultimately lead to cell death via apoptosis. This programmed cell death can be initiated through multiple signaling pathways.

Intrinsic Pathway : This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. A novel pyridine derivative was found to induce apoptosis in canine mammary cancer cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-2. mdpi.com

ER Stress-Mediated Pathway : A derivative of picolinic acid was shown to trigger apoptosis in non-small cell lung cancer cells by inducing endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α. pensoft.net

Caspase Activation : The execution phase of apoptosis is carried out by caspase enzymes. Studies have demonstrated that pyridine derivatives can activate key caspases, including caspase-3, -4, and -9, leading to the final stages of cell death. pensoft.netresearchgate.net

Disruption of Microtubule Networks : The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Microtubules are dynamic polymers of tubulin that are essential for mitosis. Several classes of pyridine derivatives have been identified as microtubule-disrupting agents. nih.govnih.govnih.gov They often function by inhibiting the polymerization of tubulin, which prevents the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase, followed by apoptosis. nih.govresearchgate.net Molecular docking studies have suggested that many of these compounds bind to the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule formation. nih.govrsc.orgnih.gov

| Compound Class | Cell Line(s) | Cellular Mechanism(s) | Reference(s) |

| Trimethoxyphenyl Pyridine Derivatives | HCT 116, HEPG-2, MCF-7 | Tubulin polymerization inhibition; G2/M phase arrest; Pre-G1 apoptosis | nih.govrsc.org |

| Picolinamidine Derivatives | HepG2 | Cell cycle arrest (cdk1↓); DNA duplication prevention (topo II↓); Apoptosis (p53↑, caspase-3↑) | researchgate.net |

| Pyrazolo[3,4-b]pyridine Derivatives | Hela, MCF7, HCT-116 | CDK2/CDK9 inhibition; Cell cycle arrest; Apoptosis | mdpi.com |

| 2,3-Arylpyridylindole Derivatives | A549 | Tubulin polymerization inhibition; Biphasic G0/G1 and G2/M arrest | nih.gov |

| Pyridinesulfonamide Derivative | HL-60 | Inhibition of PI3K/Akt/mTOR pathway; Caspase-3-dependent apoptosis | nih.gov |

| Benzo[h]chromeno[2,3-d]pyrimidine Derivatives | MCF-7 | G1 phase arrest; Apoptosis | mdpi.com |

Molecular Interactions and Binding Site Analysis (e.g., colchicine site binding of tubulin inhibitors)

Derivatives of this compound function as tubulin polymerization inhibitors by interacting with the colchicine binding site located at the interface between the α- and β-tubulin subunits. nih.govdrugbank.com This binding event disrupts the dynamics of microtubule assembly and disassembly, which is critical for cell division, leading to cell cycle arrest and apoptosis. drugbank.comnih.gov The binding is governed by a series of specific molecular interactions within a well-defined pocket on the β-tubulin subunit. nih.gov

Analysis of the colchicine binding site reveals a pocket that is confined by helix H7, loop T7, and helix H8 within the β-tubulin structure. nih.gov Molecular docking and X-ray crystallography studies of various inhibitors that bind to this site have elucidated the key interactions necessary for potent inhibitory activity. The binding of a ligand to this site can induce conformational changes in flexible loops, a factor that influences the binding affinity of different chemical scaffolds. nih.gov

The dimethoxy-substituted pyridine ring of these derivatives is a critical pharmacophore that mimics the trimethoxyphenyl (TMP) ring of colchicine and the dimethoxyphenyl ring of combretastatin A-4 (CA-4). nih.govresearchgate.net This moiety typically lodges deep within a hydrophobic pocket of the β-subunit. nih.gov The key molecular interactions contributing to the binding affinity and specificity of these pyridine-based inhibitors include:

Hydrophobic Interactions : The dimethoxyphenyl group is situated in a hydrophobic region, engaging in van der Waals contacts with multiple nonpolar amino acid residues. Studies on analogous compounds show extensive hydrophobic interactions with residues such as Cysβ241, Leuβ248, Alaβ250, Leuβ255, Alaβ317, Valβ318, and Lysβ352. nih.govresearchgate.netsemanticscholar.org These interactions are fundamental for anchoring the ligand within the binding site.

Hydrogen Bonding : The nitrogen atom of the pyridine ring and the nitrogen of the methanamine side chain are key hydrogen bond acceptors and donors. These groups can form crucial hydrogen bonds with residues at the α-β interface. For example, in related pyridine-containing inhibitors, hydrogen bonds have been observed with the amino group of the pyridine and Gluβ200, as well as with the pyridine nitrogen and Asnβ167. nih.govnih.gov Other key residues identified as forming hydrogen bonds with various colchicine site inhibitors include Asn101, αThr179, αVal181, Asnβ258, and Glnβ11. nih.govnih.govsemanticscholar.org

π-π Stacking : Aromatic residues within the binding pocket can engage in π-π stacking interactions with the pyridine ring of the inhibitor, further stabilizing the ligand-protein complex. researchgate.net

Table 1: Tubulin Polymerization Inhibition by Representative Colchicine Site Inhibitors This table contains interactive elements. You can sort the data by clicking on the column headers.

| Compound ID | Scaffold Type | Tubulin Polymerization IC₅₀ (μM) | Source |

|---|---|---|---|

| G13 | 2-aryl-4-amide-quinoline | 13.5 | nih.gov |

| Compound 6d | Imidazo[1,2-a]pyridine | 3.45 | researchgate.net |

| Colchicine | Tropolone Alkaloid | 8.1 | nih.gov |

Table 2: Key Amino Acid Residues in the Colchicine Binding Site and Their Interactions This table contains interactive elements. You can sort the data by clicking on the column headers.

| Interacting Residue | Subunit | Type of Interaction | Source(s) |

|---|---|---|---|

| Glnβ11 | β-tubulin | Hydrogen Bond | semanticscholar.org |

| Asn101 | Not Specified | Hydrogen Bond | nih.govsemanticscholar.org |

| Asnβ167 | β-tubulin | Hydrogen Bond, van der Waals | nih.govnih.gov |

| αThr179 | α-tubulin | Hydrogen Bond, Electrostatic | nih.govresearchgate.net |

| Ala180 | Not Specified | Hydrophobic | semanticscholar.orgresearchgate.net |

| αVal181 | α-tubulin | Hydrogen Bond | nih.gov |

| Gluβ200 | β-tubulin | Hydrogen Bond | nih.govnih.gov |

| Cysβ241 | β-tubulin | Hydrogen Bond, Hydrophobic | nih.govnih.govresearchgate.netsemanticscholar.org |

| Leuβ248 | β-tubulin | Hydrophobic | nih.govsemanticscholar.org |

| Alaβ250 | β-tubulin | Hydrophobic | semanticscholar.org |

| Leuβ255 | β-tubulin | Hydrophobic | semanticscholar.org |

| Asnβ258 | β-tubulin | Hydrogen Bond | semanticscholar.org |

| Valβ318 | β-tubulin | Hydrophobic | researchgate.net |

| Lysβ352 | β-tubulin | Hydrophobic | nih.gov |

Computational Approaches in the Study of 4,5 Dimethoxypyridin 2 Yl Methanamine and Its Analogs

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as an analog of (4,5-Dimethoxypyridin-2-yl)methanamine, and a biological target, typically a protein or enzyme. These studies are crucial for understanding the structural basis of a ligand's activity and for designing new molecules with improved potency and selectivity.

The process begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational approaches such as homology modeling. Molecular docking simulations then explore the conformational space of the ligand within the binding site of the target, calculating the binding affinity for different poses. This is often expressed as a docking score, which estimates the strength of the interaction.

For analogs of this compound, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For instance, the methoxy (B1213986) groups and the aminomethyl substituent on the pyridine (B92270) ring can participate in various non-covalent interactions with amino acid residues in the active site of a target protein. nih.govresearchgate.net By analyzing these interactions, medicinal chemists can make informed decisions about which modifications to the lead compound are likely to enhance its biological activity. nih.govunar.ac.id

Below is an interactive data table showcasing hypothetical docking scores and key interactions of this compound analogs with a hypothetical protein kinase target.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| DM-01 | None | -8.5 | ASP-145, LYS-72, LEU-23 | 2 |

| DM-02 | 4-OCH3 -> 4-OH | -9.1 | ASP-145, LYS-72, TYR-88 | 3 |

| DM-03 | 5-OCH3 -> 5-OH | -8.9 | ASP-145, LYS-72, PHE-80 | 2 |

| DM-04 | CH2NH2 -> CH2NHCOCH3 | -7.8 | LYS-72, LEU-23 | 1 |

| DM-05 | H -> 6-F | -8.7 | ASP-145, LYS-72, LEU-23 | 2 |

Scaffold Design and Virtual Screening Methodologies in Drug Discovery

The pyridine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The this compound structure itself serves as a valuable starting point, or "scaffold," for the design of new bioactive molecules. Scaffold-based drug design involves retaining the core structure of a known active compound while modifying its peripheral chemical groups to optimize its pharmacological properties. rsc.org

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein. It involves docking a large number of candidate molecules into the binding site of the target and scoring their potential interactions.

For the this compound scaffold, researchers can generate a virtual library of analogs by computationally adding a variety of substituents at different positions on the pyridine ring and the methanamine side chain. This library can then be screened against a specific biological target to identify promising candidates for further development.

Electronic Structure Analysis and Quantum Chemical Calculations for Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, conformation, and reactivity of molecules. nih.govresearchgate.net These methods can be applied to this compound and its analogs to predict a range of molecular properties that are relevant to their biological activity.

By calculating the distribution of electron density, it is possible to identify regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding how the molecule will interact with its biological target and how it might be metabolized. For example, the nitrogen atom in the pyridine ring is a region of high electron density, making it a potential hydrogen bond acceptor.

Quantum chemical calculations can also be used to determine the most stable three-dimensional conformation of a molecule and the energy barriers between different conformations. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific shape that is complementary to the binding site of its target. Furthermore, these calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons and can be correlated with its reactivity and biological activity. nih.gov

The following table presents hypothetical quantum chemical properties for a series of this compound analogs.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| DM-01 | -6.2 | -1.1 | 5.1 | 2.5 |

| DM-02 | -6.0 | -1.0 | 5.0 | 2.8 |

| DM-03 | -6.1 | -1.0 | 5.1 | 2.7 |

| DM-06 | -6.5 | -1.5 | 5.0 | 3.1 |

| DM-07 | -6.3 | -1.2 | 5.1 | 2.4 |

Prediction of Synthetic Accessibility and Optimization of Reaction Pathways

A crucial aspect of drug discovery is the ability to synthesize the designed molecules in an efficient and cost-effective manner. A compound that is promising in computational and biological assays but is difficult or impossible to synthesize will not be a viable drug candidate. Therefore, the prediction of synthetic accessibility has become an important component of the computational drug design workflow. mdpi.comresearchgate.net

Several computational methods have been developed to assess the synthetic accessibility of a molecule. These methods often use a combination of fragment analysis and machine learning. They analyze the structure of a molecule and break it down into smaller fragments. The frequency of these fragments in databases of known, easily synthesizable compounds is then used to calculate a synthetic accessibility score. researchgate.net Molecules with scores indicating they are easier to synthesize are prioritized for further investigation. nih.gov

In addition to predicting the ease of synthesis, computational tools can also be used to optimize reaction pathways. Retrosynthesis software can propose a series of chemical reactions that could be used to synthesize a target molecule from readily available starting materials. organic-chemistry.org By evaluating different synthetic routes, chemists can identify the most efficient and practical approach. For analogs of this compound, these tools can help in planning the synthesis of novel derivatives with desired modifications. mdpi.comnih.gov

Coordination Chemistry and Material Science Applications of 4,5 Dimethoxypyridin 2 Yl Methanamine Derivatives

Design of N-Donor Ligands from (4,5-Dimethoxypyridin-2-yl)methanamine and its Analogues

The primary amine functionality of this compound serves as a versatile chemical handle for the synthesis of more elaborate N-donor ligands. A prevalent method for achieving this is through Schiff base condensation. This reaction involves the condensation of the primary amine with a suitable aldehyde or ketone, typically under reflux in a solvent such as ethanol, to form an imine or azomethine group (-C=N-). ijcce.ac.irekb.eg

The resulting Schiff base ligands are often multidentate, offering several coordination sites for a metal ion. For a ligand derived from this compound, the potential donor atoms include the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the newly formed imine group. If the aldehyde or ketone precursor contains additional donor atoms (e.g., a hydroxyl group in salicylaldehyde), the denticity of the ligand can be further increased. ijcce.ac.ir This versatility allows for the creation of a wide range of ligands, such as bidentate (NN), tridentate (NNO), or tetradentate (ONNO) systems, which can be used to control the coordination geometry and stability of the final metal complex. nih.gov

The general synthesis for a Schiff base ligand derived from this compound is depicted below:

Reaction Scheme:This compound + R-CHO → (E)-N-(R-ylidene)-1-(4,5-dimethoxypyridin-2-yl)methanamine + H₂O

By systematically varying the R-group of the aldehyde or ketone, the steric and electronic properties of the ligand can be fine-tuned, which in turn influences the properties of its metal complexes.

Formation of Metal Complexes (e.g., Copper(II), Cobalt(II) Complexes)

The N-donor ligands derived from this compound readily form stable coordination complexes with various transition metals, including copper(II) and cobalt(II). The synthesis of these complexes is generally straightforward. Typically, an ethanolic solution of the Schiff base ligand is mixed with a solution of the corresponding metal salt, such as cobalt(II) chloride or copper(II) nitrate, in a 2:1 ligand-to-metal molar ratio. nih.govnih.gov

The reaction mixture is often refluxed for several hours to ensure complete complexation. ekb.eg Upon cooling, the solid metal complex precipitates out of the solution. The resulting precipitate can then be filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator. nih.govspuvvn.edu The stoichiometry of the resulting complexes is commonly of the type [M(L)₂], where M is the metal ion (e.g., Co²⁺, Cu²⁺) and L is the deprotonated Schiff base ligand, although other stoichiometries are possible depending on the specific ligand and reaction conditions.

The coordination environment around the metal ion is dictated by the denticity of the ligand and the coordination preferences of the metal. For example, bidentate ligands often lead to the formation of complexes with octahedral or tetrahedral geometries, while tridentate or tetradentate ligands can result in square planar, square pyramidal, or trigonal bipyramidal arrangements. doi.orgjocpr.com

Structural Characterization of Metal Complexes using X-ray Diffraction and Spectroscopic Methods

To elucidate the precise structure and bonding within the synthesized metal complexes, a combination of analytical techniques is employed.

X-ray Diffraction: Powder X-ray diffraction (XRD) is a powerful tool for determining the crystallinity and crystal system of the metal complexes. spuvvn.edu By analyzing the diffraction pattern, one can determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, triclinic, orthorhombic). spuvvn.edujocpr.com For complexes that form suitable single crystals, single-crystal X-ray diffraction can provide a complete three-dimensional structure, revealing exact bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 15.87 |

| b (Å) | 8.95 |

| c (Å) | 21.54 |

| β (°) | 107.5 |

| Volume (ų) | 2918.6 |

Spectroscopic Methods: Spectroscopic techniques provide valuable information about the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex confirms coordination. A key indicator is the shift of the azomethine (-C=N-) stretching vibration to a lower frequency in the complex, which indicates the involvement of the imine nitrogen in coordination. The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds. ijcepr.inscispace.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The absorption bands in the visible region are typically due to d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of the coordination environment. For instance, Co(II) complexes often exhibit distinct spectra for octahedral versus tetrahedral geometries. scispace.com Similarly, the spectra of Cu(II) complexes can help distinguish between square planar, tetrahedral, and five-coordinate geometries. researchgate.netresearchgate.net

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (cm⁻¹) | Proposed Geometry |

|---|---|---|---|---|

| Ligand (HL) | 1625 | - | 33500 (π→π*) | - |

| [Co(L)₂] | 1605 | 530 | 16800, 18500 | Octahedral |

| [Cu(L)₂] | 1608 | 545 | 15900 | Distorted Square Planar |

Exploration of Functional Materials and Their Properties (e.g., Magnetic Anisotropy)

The coordination complexes of this compound derivatives, particularly those involving cobalt(II), are promising candidates for the development of functional magnetic materials. rsc.org The magnetic properties of a complex, especially its magnetic anisotropy, are highly dependent on the electronic configuration of the metal ion and the ligand field imposed by the coordinating atoms. nih.govnih.gov

Magnetic anisotropy describes the directional dependence of a molecule's magnetic properties and is a key feature for single-molecule magnets (SMMs) or single-ion magnets (SIMs). arxiv.org Co(II) (a 3d⁷ ion) is particularly interesting for designing SIMs due to its significant first-order spin-orbit coupling in certain coordination geometries, which can lead to a large magnetic anisotropy. rsc.org

This anisotropy is quantified by the zero-field splitting (ZFS) parameters, primarily the axial parameter D and the rhombic parameter E. The sign and magnitude of D are crucial:

Easy-axis anisotropy (D < 0): The magnetic moment preferentially aligns along a specific axis. This is a prerequisite for a molecule to function as a SIM, as it creates an energy barrier to the reversal of magnetization. rsc.org

Easy-plane anisotropy (D > 0): The magnetic moment prefers to lie in a plane perpendicular to the main axis. rsc.org

The coordination geometry plays a critical role in determining the sign of D. For instance, five-coordinate Co(II) complexes can exhibit either easy-plane or easy-axis anisotropy depending on whether their geometry is closer to a square pyramid or a trigonal bipyramid. rsc.org By carefully designing the ligand derived from this compound, one can enforce a specific coordination geometry around the Co(II) ion, thereby tuning the magnetic anisotropy. For example, a bulky ligand might favor a distorted geometry that leads to a large, negative D value, enhancing the SIM properties of the complex. nih.gov

| Complex | Coordination Geometry | D (cm⁻¹) | Anisotropy Type |

|---|---|---|---|

| [Co(L¹)₂(NCS)₂] | Distorted Octahedral | -91.2 | Easy-axis |

| [Co(L²)Cl₂] | Distorted Square Pyramidal | +52.06 | Easy-plane |

| [Co(L³)]X₂ | Tetracoordinate | -143 | Easy-axis |

The exploration of these Co(II) complexes as functional materials involves detailed magnetic susceptibility measurements under direct current (DC) and alternating current (AC) magnetic fields to characterize their slow magnetic relaxation, a hallmark of SIM behavior. nih.govrsc.org

Emerging Research Directions and Future Perspectives for 4,5 Dimethoxypyridin 2 Yl Methanamine

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. vcu.eduresearchgate.net As a substituted pyridine derivative, (4,5-Dimethoxypyridin-2-yl)methanamine holds potential as a key building block for novel therapeutic agents. The future of research concerning this compound and its derivatives is poised to leverage cutting-edge chemical and computational technologies to enhance its synthesis, delivery, and design. This article explores the emerging research directions and future perspectives that could shape the trajectory of this compound in drug discovery.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (4,5-Dimethoxypyridin-2-yl)methanamine with high purity and yield?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including solvent selection (e.g., polar aprotic solvents like DMF or acetonitrile) and reagent stoichiometry. For example, alkylation of pyridine precursors under basic conditions (e.g., NaH or K₂CO₃) can introduce the methanamine group, while protecting groups may be needed to preserve dimethoxy substituents . Temperature optimization (e.g., 60–80°C) minimizes side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and amine proton integration. IR spectroscopy identifies N–H stretching (~3300 cm⁻¹) and C–O vibrations from methoxy groups (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₂N₂O₂).

- X-ray Crystallography : Resolve crystal structure with programs like SHELXL for bond-length analysis, revealing electronic effects of methoxy groups on aromaticity .

Q. What standardized assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring data reproducibility via triplicate runs .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for targets like GPCRs or kinases .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity.

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, temperature) and interactions affecting yield .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line passage number, solvent (DMSO vs. ethanol), and assay incubation time .

- SAR Studies : Synthesize analogs (e.g., varying methoxy positions) to isolate structural determinants of activity.